Home > Products > Screening Compounds P60740 > N-ethyl-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide
N-ethyl-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide -

N-ethyl-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

Catalog Number: EVT-3740167
CAS Number:
Molecular Formula: C18H17N3O3
Molecular Weight: 323.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: ADX47273, chemically known as S-(4-fluorophenyl)-{3-[3-(4-fluorophenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-methanone, is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5) []. It exhibits preclinical antipsychotic-like and procognitive activities []. ADX47273 enhances N-methyl-d-aspartate receptor function, making it a potential therapeutic agent for schizophrenia [].

3β-(Substituted phenyl)-2β-(3-substituted 1',2',4'-oxadiazol-5'-yl)tropanes

Compound Description: This series of compounds represents a class of 3-aryl-2-(3'-substituted-1',2',4'-oxadiazol-5'-yl)tropane analogs of cocaine []. They demonstrate high affinity for the cocaine binding site on the dopamine transporter, both in vitro and in vivo, and inhibit dopamine uptake in vitro []. These characteristics suggest potential applications in areas related to cocaine addiction and dopamine regulation.

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

Compound Description: DU 125530 is a novel, selective, and silent 5-HT1A receptor antagonist currently undergoing clinical development []. It exhibits potential therapeutic applications for anxiety and mood disorders [].

2-[4-(3-{(r)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

Compound Description: BI 665915 belongs to a novel series of oxadiazole-containing 5-lipoxygenase-activating protein (FLAP) inhibitors []. This compound exhibits excellent FLAP binding potency and potently inhibits LTB4 synthesis in human whole blood [].

8-[(E)-4-Methoxybenzylidene]-4-(4-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydro-4H-chromen-2-ylamine

Compound Description: This compound is notable for its intramolecular hydrogen bonding and intermolecular interactions, which influence its conformation and crystal packing [].

Ethyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)-2-phenylhydrazonoethanoate

Compound Description: This compound is structurally characterized by its approximately planar conformation, stabilized by the presence of non-rigid bonds []. Its molecular dimensions align with those found in analogous compounds, suggesting a conserved structural motif [].

Methyl 2-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate

Compound Description: This compound is characterized by the presence of weak intramolecular C—H⋯N hydrogen bonds and intermolecular C—H⋯O and C—H⋯π interactions in its crystal structure [].

1-[(2,6-Dimethylphenyl)aminocarbonylmethyl]-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Compound Description: The compound features intramolecular N—H⋯N hydrogen-bond and intermolecular C—H⋯π interactions, influencing its crystal packing and stability [].

2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenol

Compound Description: This compound represents an oxadiazole derivative characterized by an intramolecular O—H⋯N hydrogen bond, which contributes to its molecular conformation [].

8-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}quinoline monohydrate

Compound Description: This quinoline derivative contains an oxadiazole moiety, with its crystal structure stabilized by O—H⋯N hydrogen bonds and π–π stacking interactions [].

N-(2,6-Dimethylphenyl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}phenoxy)acetamide

Compound Description: The compound's molecular conformation is influenced by a bifurcated intramolecular N—H⋯O,N hydrogen bond [].

N-(2,6-Dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Compound Description: This compound is synthesized via a reaction involving 5-(2-Hydroxyphenyl)-3-(4-fluorophenyl)phenyl-1,2,4-oxadiazole [].

Ethyl 3-(4-methoxyphenyl)-2-phenyl-3-(4-phenyl-1,2,3-selenadiazol-5-yl)propanoate

Compound Description: The presence of intermolecular C—H⋯N and C—H⋯π interactions in the crystal structure of this compound contribute to its stability [].

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

Compound Description: VNI and its derivatives are potent inhibitors of sterol 14α-demethylase (CYP51), particularly those found in protozoa and fungi []. VNI itself is recognized for its ability to cure Chagas disease, highlighting the therapeutic potential of this class of compounds [].

2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol

Compound Description: This compound, like many others in this list, highlights the recurrence of the 1,2,4-oxadiazole ring system. It exhibits weak π–π interactions between the oxadiazole and benzene rings, influencing its crystal packing [].

1-Acetyl-3,3-bis((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)indolin-2-one

Compound Description: This compound is synthesized through a reaction involving N-acetyl-2-indolinone and 3-(4-chloro) phenyl-5-chloromethyl-1,2,4-oxadiazol []. Its crystal structure is characterized by intramolecular C—H…O hydrogen bonds [].

3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl-N-acylhydrazone Derivatives

Compound Description: This series of compounds demonstrates potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease []. The 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl moiety is identified as a key structural feature for their trypanocidal activity [].

2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(1-phenylethylidene)acetohydrazide

Compound Description: This compound exhibits a 1.5-fold higher antioxidant capacity compared to butylated hydroxytoluene (BHT), as determined by a ferric reducing antioxidant power (FRAP) assay [].

2,6-Difluoro-N-(2’-methyl-3’-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-yl)benzamide

Compound Description: This compound acts as a potent and selective calcium release-activated calcium (CRAC) channel inhibitor []. It shows potential as a therapeutic agent for treating inflammatory diseases, notably rheumatoid arthritis [].

Compound Description: These compounds exhibit notable antimicrobial activity, surpassing the potency of streptomycin in agar well diffusion assays []. The study suggests that their mechanism of action may involve targeting the 16S subunit of ribosomal RNA or tRNA (guanine37-N1)-methyltransferase (TrmD) [].

Ethyl 5-methyl-1,1-dioxo-2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,2,6-thiadiazine-4-carboxylate

Compound Description: This compound demonstrates potential as a novel inhibitor of the Hepatitis B virus (HBV) [].

N-(5-Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide

Compound Description: This compound is a derivative of naphtho-furan and belongs to the 1,3,4-oxadiazole family []. It exhibits good antibacterial and antifungal activities [].

N-(5-Nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide

Compound Description: This compound is structurally similar to the previous one, N-(5-Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide, with a nitro group replacing the bromo substituent. It also exhibits good antibacterial and antifungal activities [].

3-Methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile

Compound Description: This compound is a 1,3,4-oxadiazole derivative with a methoxyphenyl group attached to the oxadiazole ring [].

N-(4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

Compound Description: This 1,3,4-oxadiazole derivative features a chlorophenyl group attached to the oxadiazole ring [].

2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-6-nitro-3-phenyl-2,3-dihydroisoindol-1-one (15)

Compound Description: Compound 15 displays high affinity for 5-HT1A receptors with a Ki value of 0.05 nM [].

3-Hydroxy-6-iodo-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-phenyl-2,3-dihydroisoindol-1-one (18)

Compound Description: Similar to compound 15, compound 18 exhibits high affinity for 5-HT1A receptors with a Ki value of 0.65 nM [].

6-Iodo-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-phenyl-2,3-dihydroisoindol-1-one (21)

Compound Description: Compound 21 demonstrates high affinity for 5-HT1A receptors with a Ki value of 0.07 nM []. It also exhibits improved metabolic stability compared to its predecessor, p-MPPI [].

6-Methoxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one

Compound Description: This compound is a 1,3,4-oxadiazole derivative characterized by its co-crystallization with methanol [].

Benzyl N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate

Compound Description: This compound is a 1,2,4-oxadiazole derivative characterized by its intermolecular N—H⋯N hydrogen bonds that lead to helical chain formations in its crystal structure [].

N-Phenyl-2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide (5a)

Compound Description: This compound is the most efficient product (yield up to 91%) in a series of synthesized N-aryl 2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide compounds intended as potential α‐glucosidase inhibitors [].

Properties

Product Name

N-ethyl-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

IUPAC Name

N-ethyl-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

InChI

InChI=1S/C18H17N3O3/c1-3-19-17(22)14-6-4-5-7-15(14)18-20-16(21-24-18)12-8-10-13(23-2)11-9-12/h4-11H,3H2,1-2H3,(H,19,22)

InChI Key

VWXWTDMGINDDDV-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC

Canonical SMILES

CCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.